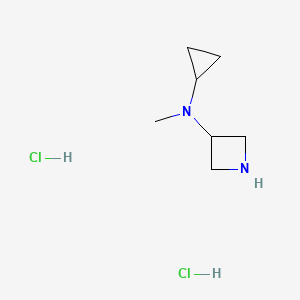![molecular formula C19H17ClF2N2O3 B2589543 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide CAS No. 1904303-37-2](/img/structure/B2589543.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is an organic compound with a complex structure, indicating its potential significance in various scientific fields. This compound is characterized by its unique chemical scaffold, integrating a chloro-substituted benzo-oxazepine core with a difluorophenylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide typically involves multiple steps. Starting with the chloro-substituted benzo-oxazepine core, it can be synthesized through the cyclization of an appropriate chlorinated benzoyl chloride derivative with an amine in the presence of a base. This intermediate is then reacted with 2-(2,4-difluorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve batch processing to maintain precision and control over the complex reactions required. Ensuring the purity of reactants and maintaining optimal conditions, such as temperature and pH, is crucial to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo-oxazepine core can undergo oxidation under certain conditions, potentially altering its electronic properties and reactivity.
Reduction: Reduction reactions might involve the difluorophenylacetamide group, particularly at the carbonyl position.
Substitution: Halogen substitution reactions, especially involving the chloro group, could lead to derivatives with varied biological activities.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Halogen Substituents: NaI, AgNO₃.
Major Products
The primary products from these reactions often include various derivatives of the original compound, with modifications at the halogen sites or functional group transformations on the oxazepine or acetamide moieties.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, derivatives of this compound might be investigated for their interactions with biological macromolecules, contributing to the understanding of biological pathways and mechanisms.
Medicine
Given its complex structure, the compound could be a lead molecule in drug discovery, particularly in designing new therapeutics with specific molecular targets.
Industry
Industrially, the compound or its derivatives might be used in the synthesis of advanced materials with specialized properties, such as high stability or unique electronic features.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. The chloro and difluorophenyl groups are likely to play key roles in binding to these targets, influencing the compound's biological activity through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-chloro-3-oxo-2,3-dihydrobenzo[e][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[g][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
Uniqueness
The distinguishing feature of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide lies in the specific positioning of the chloro and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These positional isomers demonstrate varying affinities for biological targets and different physicochemical properties, highlighting the importance of precise chemical synthesis and structural characterization.
How does this read? What do you think about the potential of this compound?
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O3/c20-14-2-4-17-13(7-14)10-24(19(26)11-27-17)6-5-23-18(25)8-12-1-3-15(21)9-16(12)22/h1-4,7,9H,5-6,8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCLFIJPAFXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2589468.png)
![N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2589469.png)


![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)



![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
